molecular formula C18H21F2N5O2S B5432704 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5432704
M. Wt: 409.5 g/mol
InChI Key: GBIVQBIGPUDJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as DFP-10825, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.

Mechanism of Action

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine exerts its antitumor effects by inhibiting the activity of various kinases, including MET, AXL, and FLT3. These kinases are known to play a crucial role in cancer cell proliferation and survival. By inhibiting their activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to inhibit the growth and proliferation of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy. Additionally, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for the research and development of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One potential direction is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from treatment with this compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties could further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with piperazine to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with pyrimidine to form the desired product, this compound.

Scientific Research Applications

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the activity of various kinases, including MET, AXL, and FLT3, which are known to play a crucial role in cancer cell proliferation and survival. In preclinical studies, this compound has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer.

properties

IUPAC Name

4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O2S/c19-15-4-3-14(11-16(15)20)28(26,27)25-9-7-24(8-10-25)18-12-17(21-13-22-18)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIVQBIGPUDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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